5-(Trifluoromethyl)-1,3-thiazole

Antibacterial DNA gyrase Structure-Activity Relationship

5-(Trifluoromethyl)-1,3-thiazole is a heterocyclic building block defined by a 1,3-thiazole core substituted with a strongly electron-withdrawing trifluoromethyl group at the 5-position. This specific substitution pattern imparts distinct physicochemical properties relative to its regioisomers, including a molecular weight of 153.13 Da, a predicted LogP of 1.64, and a predicted boiling point of 214.0 °C.

Molecular Formula C4H2F3NS
Molecular Weight 153.12
CAS No. 1434141-77-1
Cat. No. B2694588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1,3-thiazole
CAS1434141-77-1
Molecular FormulaC4H2F3NS
Molecular Weight153.12
Structural Identifiers
SMILESC1=C(SC=N1)C(F)(F)F
InChIInChI=1S/C4H2F3NS/c5-4(6,7)3-1-8-2-9-3/h1-2H
InChIKeyPGLCINLQLBVEIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)-1,3-thiazole (CAS 1434141-77-1): Core Physicochemical and Structural Profile for Research Procurement


5-(Trifluoromethyl)-1,3-thiazole is a heterocyclic building block defined by a 1,3-thiazole core substituted with a strongly electron-withdrawing trifluoromethyl group at the 5-position [1]. This specific substitution pattern imparts distinct physicochemical properties relative to its regioisomers, including a molecular weight of 153.13 Da, a predicted LogP of 1.64, and a predicted boiling point of 214.0 °C [1]. It is primarily sourced as an intermediate for the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and other enzyme modulators [2]. This guide focuses exclusively on the quantifiable, verifiable differentiation of this compound from closely related analogs for scientific selection.

Why 5-(Trifluoromethyl)-1,3-thiazole Is Not Interchangeable with Other Thiazole Regioisomers or Halogenated Analogs


The exact position of the trifluoromethyl substituent on the 1,3-thiazole ring is a critical determinant of biological activity and physicochemical properties, making generic substitution with regioisomers (e.g., 2- or 4-substituted thiazoles) or other halogenated analogs (e.g., chloro-thiazoles) an unreliable procurement strategy. This regiochemical sensitivity is well-documented, as the electron-withdrawing effect of the -CF3 group at the 5-position can dramatically alter binding interactions with target proteins compared to other substitution patterns [1]. Furthermore, direct comparisons reveal that trifluoromethyl-substituted thiazoles demonstrate significantly different target interactions and potency profiles compared to chloro-substituted counterparts, underscoring the unique value proposition of the 5-CF3 isomer [2]. The following quantitative evidence guide provides explicit, comparator-driven data to substantiate these claims and inform precise scientific selection.

Quantitative Differentiators for 5-(Trifluoromethyl)-1,3-thiazole: A Comparator-Based Evidence Guide


Superior Target Engagement vs. Chloro-Analogs in Antibacterial DNA Gyrase Inhibition

In a study comparing a library of thiazole-based DNA gyrase inhibitors, compounds bearing a trifluoromethyl (-CF3) group (series 9a–g) consistently exhibited stronger interactions with the target protein than their chloro (-Cl) substituted counterparts (series 8a–g) [1]. This class-level inference demonstrates that the electron-withdrawing and lipophilic properties of the trifluoromethyl group confer a measurable advantage in target binding, which is a direct consequence of the 5-CF3 substitution. While the parent compound itself is a building block, this data provides a strong, quantitative rationale for its selection over chloro-thiazole analogs for projects requiring enhanced target engagement.

Antibacterial DNA gyrase Structure-Activity Relationship

Optimized Lipophilicity (LogP 1.64) for CNS Drug Design Compared to Higher LogP Analogs

The 5-(Trifluoromethyl)-1,3-thiazole scaffold possesses a calculated partition coefficient (cLogP) of 1.64 [1]. This value falls within the optimal range (LogP 1-5) for drug candidates, particularly those targeting the central nervous system (CNS) [2]. In contrast, more lipophilic analogs or larger fused-ring systems derived from benzothiazoles would have significantly higher LogP values, which can lead to poor solubility, increased off-target binding, and higher metabolic clearance. This specific LogP value is a quantifiable property that distinguishes it from more hydrophobic thiazole derivatives, making it a strategically advantageous starting point for CNS-focused medicinal chemistry campaigns.

CNS Drug Discovery Lipophilicity Physicochemical Properties

Regioselective Synthesis Advantage: Novel Access to 5-Trifluoromethylthiazoles via Dakin-West Reaction

A significant synthetic advantage for 5-(trifluoromethyl)-1,3-thiazole and its derivatives is the availability of a regioselective method for introducing the trifluoromethyl group precisely at the 5-position. The Dakin-West reaction of N-thioacylprolines with trifluoroacetic anhydride in the presence of pyridine affords a good yield of 5-trifluoromethylthiazoles [1]. This methodology contrasts with alternative routes to other trifluoromethylthiazole regioisomers (e.g., 2- or 4-substituted), which often require less efficient or lower-yielding protocols. The ability to reliably and regioselectively install the -CF3 group at the 5-position is a key differentiator, ensuring consistent access to this specific scaffold for building block procurement and derivatization.

Synthetic Methodology Regioselectivity Process Chemistry

Validated Application Scenarios for 5-(Trifluoromethyl)-1,3-thiazole Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold Design

This compound is ideally suited as a core scaffold for the development of novel kinase inhibitors. Its electron-withdrawing 5-CF3 group is recognized for enhancing binding affinity and selectivity towards kinase ATP-binding pockets [1]. The building block serves as a key starting material for generating libraries of kinase inhibitors, particularly those targeting enzymes like Cdc7, where trisubstituted thiazoles have shown promise [2].

Antibacterial Drug Discovery: DNA Gyrase Inhibitor Optimization

The 5-(trifluoromethyl)-1,3-thiazole core is a strategic choice for synthesizing novel antibacterial agents targeting DNA gyrase. Quantitative evidence shows that the -CF3 group enhances target protein interaction compared to chloro-analogs [3]. Researchers aiming to optimize lead compounds against bacterial strains like E. coli can leverage this scaffold to improve potency, as exemplified by derivatives achieving MIC values as low as 6.25 µg/ml [3].

CNS Drug Discovery: Building Block with Optimal Lipophilicity

The calculated LogP of 1.64 for 5-(Trifluoromethyl)-1,3-thiazole positions it as an attractive building block for central nervous system (CNS) drug discovery programs [4][5]. This lipophilicity value is within the ideal range for crossing the blood-brain barrier while mitigating risks of poor solubility and off-target binding associated with more hydrophobic thiazole or benzothiazole derivatives [5].

Chemical Biology: Probe Development for Target Validation

The compound is a valuable intermediate for creating chemical probes to study enzyme function. Its utility stems from the well-documented metabolic stability and enhanced lipophilicity imparted by the trifluoromethyl group [6]. These properties are critical for developing probes that require favorable pharmacokinetic profiles for in vitro and in vivo target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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